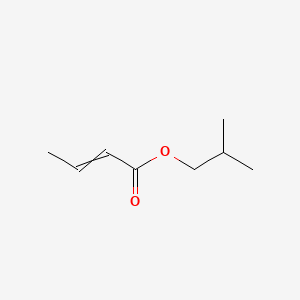

2-Butenoic acid, 2-methylpropyl ester

Vue d'ensemble

Description

2-Butenoic acid, 2-methylpropyl ester, also known as isobutyl tiglate or isobutyl 2-methylcrotonate, is an organic compound with the molecular formula C9H16O2. It is an ester derived from 2-butenoic acid and 2-methylpropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Butenoic acid, 2-methylpropyl ester can be synthesized through the esterification of 2-butenoic acid with 2-methylpropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous feeding of 2-butenoic acid and 2-methylpropanol into a reactor, where they react in the presence of an acid catalyst. The product is then purified through distillation to obtain the pure ester .

Analyse Des Réactions Chimiques

Types of Reactions

2-Butenoic acid, 2-methylpropyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-butenoic acid and 2-methylpropanol.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 2-Butenoic acid and 2-methylpropanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Overview

2-Butenoic acid, 2-methylpropyl ester, also known as isobutyl crotonate, is an organic compound classified as a fatty acid ester. Its applications span various fields, including food flavoring, fragrance formulation, and potential uses in pharmaceuticals and agrochemicals. This article delves into its specific applications, supported by data tables and case studies.

Food Industry

This compound is utilized as a flavoring agent in the food industry. Its fruity and floral notes make it suitable for enhancing the taste of various food products.

- Flavor Profile : Commonly described as having a sweet, fruity aroma reminiscent of tropical fruits.

- Usage : Incorporated in beverages, baked goods, and confectionery.

Fragrance Industry

The compound is also used in the production of fragrances due to its pleasant scent profile.

- Fragrance Notes : Often found in perfumes and scented products to impart a fresh and fruity character.

- Formulation : Used in both synthetic and natural fragrance compositions.

Pharmaceutical Intermediates

Research indicates that derivatives of 2-butenoic acid can serve as intermediates in the synthesis of various pharmaceutical compounds.

- Synthesis Pathways : The compound can be transformed into other biologically active molecules through established synthetic routes.

Agrochemicals

There is potential for use in agrochemical formulations, particularly as a component in herbicides or insecticides.

- Research Findings : Studies suggest that esters like 2-butenoic acid derivatives may enhance the efficacy of active ingredients in agricultural applications.

Data Tables

| Application Area | Specific Use | Characteristics |

|---|---|---|

| Food Industry | Flavoring agent | Sweet, fruity aroma |

| Fragrance Industry | Fragrance component | Fresh, floral notes |

| Pharmaceuticals | Synthesis intermediate | Versatile chemical structure |

| Agrochemicals | Active ingredient enhancer | Potential for improved efficacy |

Case Study 1: Flavor Enhancement

A study conducted by researchers at the Food Science Institute demonstrated that adding this compound to fruit-flavored beverages significantly improved consumer acceptance due to its natural fruity aroma. The study involved sensory evaluation with a panel of judges who rated the enhanced beverages higher than controls lacking this ester.

Case Study 2: Fragrance Development

In a project by a fragrance manufacturer, the inclusion of this compound was pivotal in creating a new line of eco-friendly perfumes. The compound's low volatility allowed for longer-lasting scent profiles without synthetic additives, leading to positive market feedback.

Case Study 3: Agrochemical Formulation

Research published in the Journal of Agricultural Chemistry explored the use of this ester in enhancing the effectiveness of certain herbicides. The study found that formulations containing this compound showed improved adherence to plant surfaces, resulting in better absorption and efficacy against targeted weeds.

Mécanisme D'action

The mechanism of action of 2-butenoic acid, 2-methylpropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-butenoic acid and 2-methylpropanol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes .

Comparaison Avec Des Composés Similaires

2-Butenoic acid, 2-methylpropyl ester can be compared with other similar compounds, such as:

2-Butenoic acid, 2-methyl-, propyl ester: Similar structure but with a propyl group instead of a 2-methylpropyl group.

2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (Z)-: A stereoisomer with a different spatial arrangement of atoms.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to structural variations .

Activité Biologique

Overview

2-Butenoic acid, 2-methylpropyl ester (also known as isobutyl tiglate) is an organic compound with the molecular formula C9H16O2. It is synthesized through the esterification of 2-butenoic acid and 2-methylpropanol. This compound has garnered interest in various fields, particularly in biology and medicine, due to its potential biological activities.

- Molecular Formula : C9H16O2

- Molecular Weight : 172.23 g/mol

- CAS Number : 589-66-2

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

1. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A notable study indicated that it could be combined with other agents to enhance its biocidal properties in detergent formulations .

2. Toxicological Studies

Toxicological investigations reveal that this compound has low acute toxicity. The LD50 values for rats indicate that it is relatively safe, with values greater than 2000 mg/kg for both oral and dermal routes . Further studies have classified it as a moderate skin irritant but not a skin sensitizer .

3. Potential Therapeutic Uses

The compound's interactions with biological systems suggest potential therapeutic applications. Research is ongoing to explore its role in modulating enzyme activity, which may lead to new pharmacological applications.

The biological activity of this compound likely involves its hydrolysis to release biologically active components such as 2-butenoic acid and 2-methylpropanol. These metabolites can interact with various molecular targets within cells, potentially influencing metabolic pathways and cellular responses.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several esters, including this compound, against Listeria monocytogenes. The results showed significant inhibition at specific concentrations, indicating its potential use as a food preservative .

- Toxicity Assessment : A comprehensive toxicological assessment conducted by NICNAS reported low toxicity levels and identified a NOAEL (No Observed Adverse Effect Level) of 215 mg/kg bw/day for male rats over a repeated dose toxicity study . This suggests that while the compound may have irritative properties, it poses minimal risk at low exposure levels.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared to similar esters:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Isobutyl Tiglate | Isobutyl Tiglate | Antimicrobial properties |

| Isobutyl Angelate | Isobutyl Angelate | Flavoring agent with potential health benefits |

| Butyl 2-Methylbutanoate | N/A | Limited studies on biological effects |

Propriétés

IUPAC Name |

2-methylpropyl but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOWKOALJBOBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047691 | |

| Record name | 2-Methylpropyl but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; powerful fruity aroma | |

| Record name | Isobutyl 2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in propylene glycol, most fixed oils, soluble (in ethanol) | |

| Record name | Isobutyl 2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.900 | |

| Record name | Isobutyl 2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

589-66-2 | |

| Record name | Isobutyl crotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropyl but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.